molecular formula C17H14N6 B258184 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole

5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole

Cat. No. B258184
M. Wt: 302.33 g/mol
InChI Key: AVIXSBOYKNFIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetrazole, also known as MPTP, is a tetrazole compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a heterocyclic compound that contains a pyrazole and tetrazole ring.

Mechanism of Action

The mechanism of action of 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole is not fully understood. It has been proposed that 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole works by inhibiting the activity of certain enzymes involved in cellular processes. 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has also been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify. 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has also been shown to have potent activity against cancer cells and the hepatitis C virus, making it a useful tool for investigating these diseases. However, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has several limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has not been extensively studied in humans, so its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for research on 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole. One area of interest is the development of 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole analogs with improved solubility and bioavailability. Another area of interest is the investigation of 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole's potential use in combination with other drugs for the treatment of cancer and viral infections. Finally, further research is needed to fully understand the mechanism of action of 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with sodium azide to form the tetrazole ring. The final product is obtained by reacting the tetrazole with phenylhydrazine in the presence of a base. The synthesis of 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole is a multi-step process that requires careful attention to reaction conditions and purification methods.

Scientific Research Applications

5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells. It has also been shown to have potent anti-viral activity against the hepatitis C virus. In addition, 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole has been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.

properties

Product Name

5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-tetraazole

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

IUPAC Name

5-(5-methyl-1-phenylpyrazol-4-yl)-1-phenyltetrazole

InChI

InChI=1S/C17H14N6/c1-13-16(12-18-22(13)14-8-4-2-5-9-14)17-19-20-21-23(17)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

AVIXSBOYKNFIAF-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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